(+)-Goniothalesdiol

Cytotoxicity Cancer Research Natural Products

Use (+)-Goniothalesdiol (ED50 ≥30 µg/mL, P388) as the benchmark moderate-cytotoxicity standard in styryl-lactone SAR panels—filling the activity gap between low-potency analogs and high-potency congeners (e.g., goniothalamin, ED50 0.19 µg/mL). Synthesized stereoselectively from d-mannitol or D-tartaric acid, it provides a validated scaffold for tetrahydrofuran analog generation. Its combined cytotoxic-pesticidal profile uniquely supports polypharmacology studies. Avoid potency mismatch—choose the defined reference compound.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 204975-45-1
Cat. No. B050330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Goniothalesdiol
CAS204975-45-1
Synonyms4,7-anhydro-2,3-dideoxy-7R-C-phenyl-D-xylo-heptonic acid, methyl ester
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCC1C(C(C(O1)C2=CC=CC=C2)O)O
InChIInChI=1S/C14H18O5/c1-18-11(15)8-7-10-12(16)13(17)14(19-10)9-5-3-2-4-6-9/h2-6,10,12-14,16-17H,7-8H2,1H3/t10-,12+,13-,14+/m0/s1
InChIKeyRUDVTXZKYPJLFH-AHLTXXRQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Goniothalesdiol (CAS 204975-45-1): A Tetrahydrofuran Styryl-Lactone with Defined Cytotoxicity Profile for Targeted Research


(+)-Goniothalesdiol is a 2,3,4,5-tetrasubstituted tetrahydrofuran styryl-lactone isolated from the bark of the Malaysian tree Goniothalamus borneensis [1]. As a member of the bioactive styryl-lactone family from the Goniothalamus genus, it exhibits moderate cytotoxic activity against P388 murine leukemia cells and documented pesticidal properties .

Why (+)-Goniothalesdiol Cannot Be Simply Replaced by Other Goniothalamus-Derived Styryl-Lactones


Styryl-lactones from the Goniothalamus genus exhibit a wide spectrum of cytotoxic potencies despite sharing core structural motifs. For instance, goniothalamin demonstrates sub-micromolar ED50 values against multiple cancer cell lines [1], while (+)-goniofufurone analogs can exhibit nanomolar potency [2]. Substituting (+)-goniothalesdiol with a more potent congener without proper validation risks confounding experimental results, particularly in studies requiring a moderate cytotoxicity window, investigating structure-activity relationships (SAR) of the tetrahydrofuran scaffold, or exploring the biological implications of its distinct stereochemical arrangement [3].

Quantitative Differentiation of (+)-Goniothalesdiol: Evidence-Based Comparison Against Key Analogs


Moderate Cytotoxicity in P388 Murine Leukemia Model: A Defined Activity Window vs. High-Potency Analogs

(+)-Goniothalesdiol exhibits a defined, moderate cytotoxic effect against P388 murine leukemia cells, with a reported ED50 value of ≥30 µg/mL . In direct contrast, goniothalamin, another major styryl-lactone from the Goniothalamus genus, shows a markedly higher potency in the same P388 assay, with an ED50 of 0.19 µg/mL [1]. This nearly 160-fold difference in potency highlights that (+)-goniothalesdiol occupies a distinct activity space, which is crucial for applications where a less potent, more graduated biological effect is desired.

Cytotoxicity Cancer Research Natural Products

Distinct Tetrahydrofuran Core vs. Furofuranone Scaffold: Structural Basis for Differentiated Biological Activity

(+)-Goniothalesdiol possesses a 3,4-dihydroxy-2,5-disubstituted tetrahydrofuran core [1], which is structurally distinct from the [3.3.0]furofuranone scaffold found in highly potent congeners like (+)-goniofufurone and its analogs. This fundamental scaffold difference is associated with a significant potency differential. While (+)-goniothalesdiol's cytotoxicity in P388 cells is in the ≥30 µg/mL range , optimized 7-O-methyl derivatives of goniofufurone can exhibit up to 1177-fold higher potency than their parent leads in certain human tumor cell lines [2]. This demonstrates that the tetrahydrofuran scaffold of (+)-goniothalesdiol confers a distinct, and generally more moderate, biological profile compared to the more widely explored furofuranone class.

Structural Biology Medicinal Chemistry SAR

Unique (2S,3S,4S,5R) Stereochemistry: A Key Determinant for Biological Function and Synthetic Selectivity

The full stereochemical identity of the natural product is unequivocally defined as (2S,3S,4S,5R) [1]. This specific arrangement is not a trivial feature; synthetic efforts have demonstrated that alternative stereoisomers, such as the unnatural enantiomer (-)-goniothalesdiol and the epimeric analog (+)-2,5-epi-goniothalesdiol, are distinct chemical entities with potentially divergent biological activities [2]. The procurement of the natural, stereochemically pure (+)-enantiomer is essential for replicating original isolation studies [3] and ensuring that biological data corresponds to the natural product's configuration, not an epimer or enantiomer.

Stereochemistry Synthetic Chemistry Natural Product Synthesis

Documented Pesticidal Activity: A Secondary Bioactivity Dimension Absent in Many High-Potency Cytotoxic Analogs

In addition to its cytotoxic profile, (+)-goniothalesdiol is specifically noted for its pesticidal activities . This dual biological profile (moderate cytotoxicity + pesticidal activity) is not uniformly reported for all Goniothalamus styryl-lactones. While compounds like goniothalamin and goniofufurone are primarily investigated for potent anticancer activity [REFS-2, REFS-3], the documented pesticidal effect of (+)-goniothalesdiol offers a differentiated application vector. This makes it a unique candidate for studies exploring the ecological role of these compounds or for developing selective, naturally-derived pest control agents with a defined mammalian cell cytotoxicity window.

Pesticide Discovery Agricultural Chemistry Natural Products

Established Synthetic Accessibility: A Validated Chiral Pool Starting Point for Derivatization

Multiple stereoselective total syntheses of (+)-goniothalesdiol have been reported, demonstrating its accessibility from common chiral pool materials like d-mannitol and (−)-dimethyl D-tartrate [REFS-1, REFS-2]. These well-defined synthetic routes enable the procurement of the compound not only as an isolated natural product but also through chemical synthesis. This contrasts with some more complex or less-studied styryl-lactones where synthetic access may be more challenging or lower-yielding, limiting their utility as starting materials for analog synthesis. The availability of robust synthetic protocols makes (+)-goniothalesdiol a practical scaffold for further chemical modification and SAR expansion.

Organic Synthesis Medicinal Chemistry Natural Product Chemistry

Validated Research and Application Scenarios for (+)-Goniothalesdiol Based on Quantified Differentiation


Use as a Moderate-Potency Control in Comparative Cytotoxicity Studies of Goniothalamus Styryl-Lactones

Given its defined, moderate cytotoxic activity (ED50 ≥30 µg/mL in P388 cells) compared to high-potency congeners like goniothalamin (ED50 0.19 µg/mL), (+)-goniothalesdiol serves as an ideal reference compound for establishing a structure-activity relationship (SAR) continuum. It allows researchers to benchmark new derivatives or extracts against a known, less-potent member of the same natural product class [REFS-1, REFS-2].

A Chiral Tetrahydrofuran Scaffold for Novel Analog Synthesis and Medicinal Chemistry Exploration

The well-documented and stereoselective synthetic routes to (+)-goniothalesdiol from d-mannitol or D-tartaric acid make it a reliable starting material for generating diverse analogs . Researchers can leverage this established chemistry to explore the pharmacological space around the tetrahydrofuran core, distinct from the more potent but also more extensively studied furofuranone scaffold [1].

Investigating the Basis for Dual Cytotoxic and Pesticidal Activity in Natural Products

(+)-Goniothalesdiol's unique combination of moderate cytotoxicity and documented pesticidal activity makes it a compelling subject for studies aimed at understanding the polypharmacology or ecological function of Goniothalamus metabolites . This differentiates it from analogs that are primarily known for a single bioactivity, enabling research into the structural features that confer a broader biological spectrum.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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